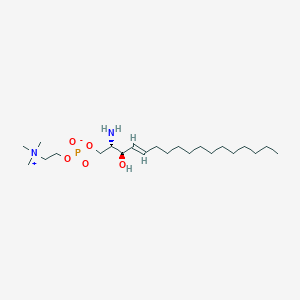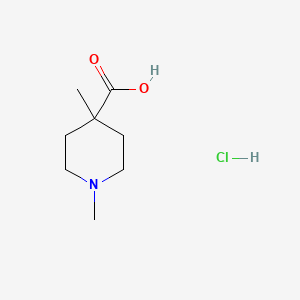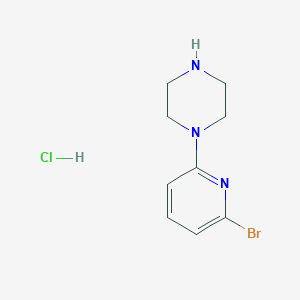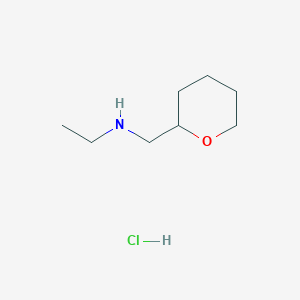
C17 lysosphingomyelin
描述
C17 lysosphingomyelin, also known as sphingosylphosphorylcholine, is a major phosphosphingolipid found in mammalian cell membranes, especially in the membranes of the myelin sheath . It has been identified in normal blood plasma, ascites, and various tissues . It plays a significant role in Niemann-Pick disease (types A and B), multiple sclerosis, neonatal respiratory distress syndrome, and abetalipoproteinemia .
Molecular Structure Analysis
This compound has a molecular formula of C22H47N2O5P . Its exact mass is calculated to be 450.322261 . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
This compound is a bioactive lipid found in mammalian cell membranes, especially in the membranes of the myelin sheath . It is an important amphiphilic component when plasma lipoprotein pools expand in response to large lipid loads or metabolic abnormalities .作用机制
Target of Action
C17 Lysosphingomyelin, also known as sphingosylphosphorylcholine, is a major and important phosphosphingolipid found in mammalian cell membranes . It specifically binds to OGR1, a G protein-coupled receptor . This interaction activates p42/44 mitogen-activated protein kinases (MAPKs) and inhibits cell proliferation .
Mode of Action
The specific binding of this compound to OGR1 leads to the activation of p42/44 MAPKs . This activation results in the inhibition of cell proliferation . Additionally, lysosphingomyelin has been found to activate various protein kinase cascades known to reduce inflammation .
Biochemical Pathways
This compound plays a significant role in several biochemical pathways. It is involved in the β-oxidation pathways in actinobacteria, the oxygen-independent degradation pathway in Sterolibacterium denitrificans, and the cholesterol side-chain degradation pathway in mammals . These pathways are the committed and rate-limiting steps in the biosynthesis of steroid drugs .
Pharmacokinetics
Lysosphingolipids, including this compound, have been shown to be excellent biomarkers of sphingolipidosis in several enzyme-deficient lysosomal storage disorders . They appear to be elevated in the plasma of patients with certain disorders, indicating that they can be measured accurately, precisely, and reproducibly in the plasma .
Result of Action
The interaction of this compound with its targets leads to several molecular and cellular effects. It activates p42/44 MAPKs, inhibits cell proliferation, and activates various protein kinase cascades known to reduce inflammation . These actions can have significant effects on cellular function and health.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its levels can be affected by metabolic abnormalities . Additionally, it has been found in various tissues, indicating that its action can vary depending on the specific cellular environment .
实验室实验的优点和局限性
C17 lysosphingomyelin lysosphingomyelin has several advantages for laboratory experiments. It is a naturally occurring molecule, so it is readily available and easy to obtain. Additionally, it is relatively stable and can be stored for extended periods of time. However, it can be difficult to synthesize in the laboratory, and it can be challenging to isolate and purify.
未来方向
There are numerous potential future directions for research on C17 lysosphingomyelin lysosphingomyelin. These include further investigation into its role in signal transduction, cell growth and differentiation, and cell-cell interaction. Additionally, further research could be conducted into the effects of dietary sphingolipids on health and disease, as well as the effects of sphingolipids on the immune system. Finally, further research could be conducted into potential therapeutic targets for a variety of diseases.
科学研究应用
C17 lysosphingomyelin lysosphingomyelin is used in a variety of scientific research applications. It has been used to study the role of sphingolipids in signal transduction, cell growth and differentiation, and cell-cell interaction. It has also been used to investigate the effects of dietary sphingolipids on health and disease. Additionally, it has been used to study the effects of sphingolipids on the immune system and to identify potential therapeutic targets for a variety of diseases.
属性
IUPAC Name |
[(E,2S,3R)-2-amino-3-hydroxyheptadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H47N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)21(23)20-29-30(26,27)28-19-18-24(2,3)4/h16-17,21-22,25H,5-15,18-20,23H2,1-4H3/b17-16+/t21-,22+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAERQLSYRRXFMA-FYBNUODKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H47N2O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(Piperidin-3-ylmethyl)-amino]-nicotinonitrile hydrochloride](/img/structure/B3088529.png)




![1-Oxaspiro[4.5]dec-3-ylamine hydrochloride](/img/structure/B3088579.png)
![N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B3088583.png)
![2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride](/img/structure/B3088595.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3088605.png)
![2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B3088611.png)
